molecular formula C21H28N2O7 B022400 Trigevolol CAS No. 106716-46-5

Trigevolol

Cat. No. B022400
CAS RN: 106716-46-5
M. Wt: 420.5 g/mol
InChI Key: DPSZCDLTWOSLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trigevolol: is a synthetic organic compound with the molecular formula C21H28N2O7 . It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. This compound’s unique chemical structure and properties make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trigevolol can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthetic route typically involves the following steps:

    Formation of Intermediate Compounds: The initial step involves the reaction of specific organic compounds to form intermediate compounds. These intermediates are then subjected to further reactions to build the desired molecular structure.

    Cyclization Reactions: Cyclization reactions are employed to form the core structure of this compound. These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained.

    Functional Group Modifications: The final steps involve the modification of functional groups to achieve the desired chemical properties of this compound

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality. Common methods used in industrial production include:

    Batch Reactors: Batch reactors are commonly used for the synthesis of this compound on an industrial scale. These reactors allow for precise control of reaction conditions and facilitate the production of large quantities of the compound.

    Continuous Flow Reactors: Continuous flow reactors are employed for the continuous production of this compound. These reactors offer advantages such as improved reaction efficiency, reduced reaction times, and enhanced product quality.

Chemical Reactions Analysis

Types of Reactions: Trigevolol undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be employed to convert this compound into reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents used in these reactions include halogens and nucleophiles.

Common Reagents and Conditions: The chemical reactions of this compound often require specific reagents and conditions to achieve the desired products. Some common reagents and conditions include:

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are commonly used to facilitate various reactions of this compound.

    Solvents: Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to dissolve this compound and facilitate its reactions.

    Temperature and Pressure: Reaction conditions such as temperature and pressure are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

Trigevolol has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it a valuable tool for the development of new compounds and materials.

    Biology: In biology, this compound is used as a probe to study specific biological processes. Its ability to interact with specific molecular targets makes it useful for investigating cellular pathways and mechanisms.

    Medicine: In medicine, this compound is being researched for its potential therapeutic applications. It has shown promise in the treatment of certain diseases and conditions, including cancer and cardiovascular disorders.

    Industry: In industry, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and unique properties make it a valuable component in many industrial processes.

Mechanism of Action

The mechanism of action of Trigevolol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved in the mechanism of action of this compound include:

    Receptor Binding: this compound binds to specific receptors on the surface of cells, leading to the activation or inhibition of downstream signaling pathways.

    Enzyme Inhibition: this compound can inhibit the activity of specific enzymes, thereby affecting various biochemical processes within cells.

    Signal Transduction: this compound modulates signal transduction pathways, leading to changes in cellular responses and functions.

Comparison with Similar Compounds

Trigevolol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Propranolol: Propranolol is a beta-adrenergic receptor antagonist used in the treatment of cardiovascular disorders. While both this compound and Propranolol interact with beta-adrenergic receptors, this compound has a different chemical structure and may exhibit distinct pharmacological properties.

    Atenolol: Atenolol is another beta-adrenergic receptor antagonist used in the treatment of hypertension and angina. This compound and Atenolol share similarities in their mechanism of action but differ in their chemical structures and pharmacokinetic profiles.

    Metoprolol: Metoprolol is a beta-adrenergic receptor antagonist used in the treatment of hypertension and heart failure. This compound and Metoprolol have similar therapeutic applications but differ in their chemical structures and specific receptor binding affinities.

properties

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSZCDLTWOSLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868417
Record name 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76812-98-1
Record name Trigevolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIGEVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.